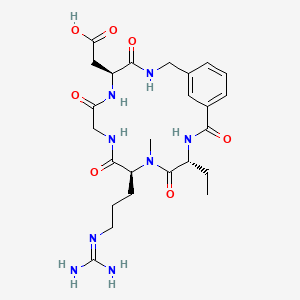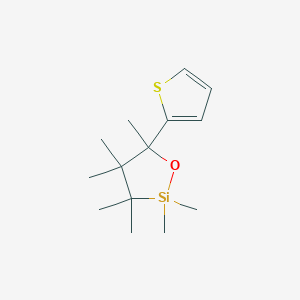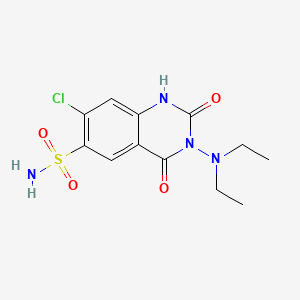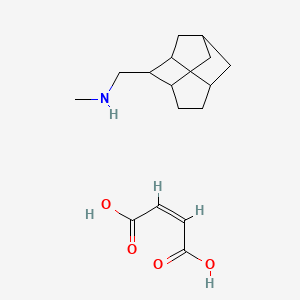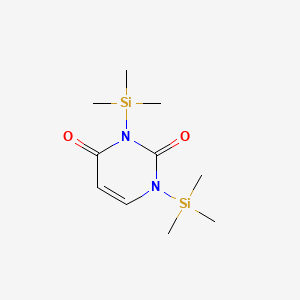
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- is a derivative of pyrimidinedione, a heterocyclic organic compound. This compound is characterized by the presence of two trimethylsilyl groups attached to the nitrogen atoms at positions 1 and 3 of the pyrimidinedione ring. The trimethylsilyl groups enhance the compound’s stability and solubility, making it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- typically involves the reaction of pyrimidinedione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the trimethylsilyl groups generally provide some resistance to oxidation.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield the parent pyrimidinedione.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl groups.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidinedione derivatives.
Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used.
Hydrolysis: The major product is the parent pyrimidinedione.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl groups can be selectively removed, allowing the compound to participate in a wide range of chemical reactions. The pyrimidinedione core can interact with enzymes and other biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: The parent compound without the trimethylsilyl groups.
1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: A derivative with methyl groups instead of trimethylsilyl groups.
2,4,6-Tri-substituted-1,3,5-Triazines: Compounds with a similar heterocyclic structure but with different substituents.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- is unique due to the presence of the trimethylsilyl groups, which enhance its stability and solubility. These properties make it particularly useful in synthetic chemistry and various industrial applications.
属性
CAS 编号 |
3442-82-8 |
|---|---|
分子式 |
C10H20N2O2Si2 |
分子量 |
256.45 g/mol |
IUPAC 名称 |
1,3-bis(trimethylsilyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H20N2O2Si2/c1-15(2,3)11-8-7-9(13)12(10(11)14)16(4,5)6/h7-8H,1-6H3 |
InChI 键 |
WPNJNSFRHGSSCI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N1C=CC(=O)N(C1=O)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)
![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)
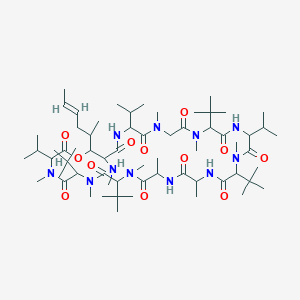
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
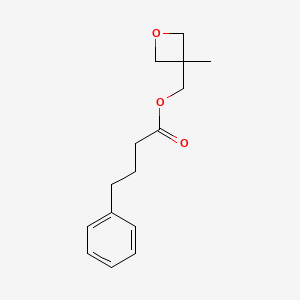
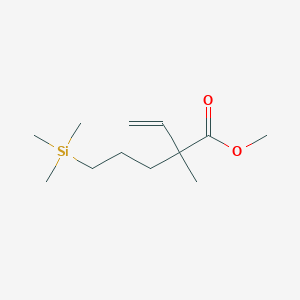
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
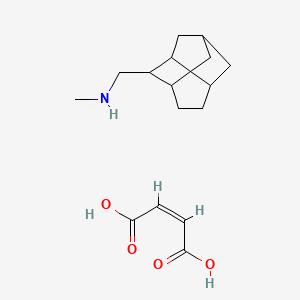
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)
